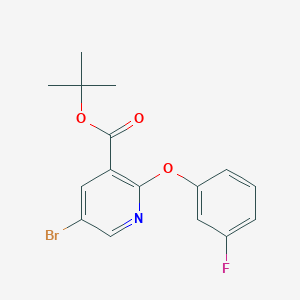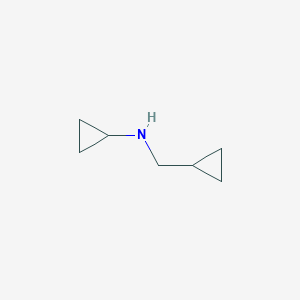
N-(cyclopropylmethyl)cyclopropanamine
Descripción general
Descripción
N-(cyclopropylmethyl)cyclopropanamine is an organic compound with the chemical formula C7H13N. It is a colorless to pale yellow liquid with a pungent odor. This compound contains a cyclopropylmethyl group attached to a cyclopropanamine moiety, making it a member of the cyclopropylamines family. It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(cyclopropylmethyl)cyclopropanamine can be synthesized through the reaction of cyclopropylamine with cyclopropylmethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Safety measures are crucial due to the compound’s irritant properties .
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclopropylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropylmethyl ketones or aldehydes.
Reduction: It can be reduced to form cyclopropylmethylamines with different degrees of saturation.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropylmethyl ketones, while reduction can produce various cyclopropylmethylamines .
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-methylcyclopropanamine: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
Cyclopropylmethylamine: Lacks the cyclopropanamine moiety, making it structurally simpler.
Cyclopropanemethanamine: Another related compound with different substituents on the cyclopropane ring
Uniqueness
N-(cyclopropylmethyl)cyclopropanamine is unique due to its dual cyclopropyl groups, which confer distinct chemical and physical properties. This structural feature makes it particularly useful in the synthesis of complex organic molecules and in studies of cyclopropyl-containing compounds .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6(1)5-8-7-3-4-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPQMTYUTVPOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655643 | |
| Record name | N-(Cyclopropylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215522-80-8 | |
| Record name | N-(Cyclopropylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


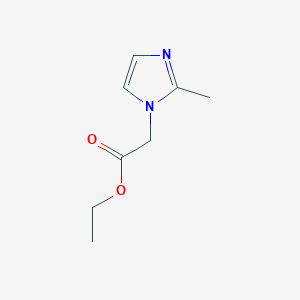
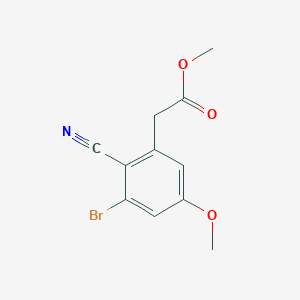
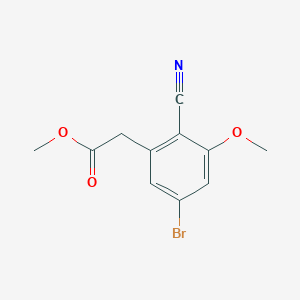
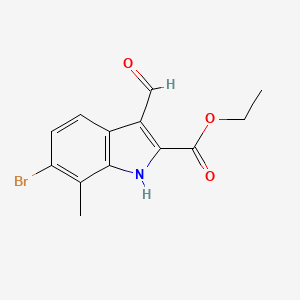
![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
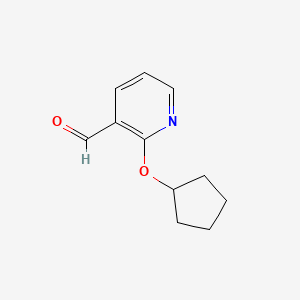
![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide](/img/structure/B1486399.png)
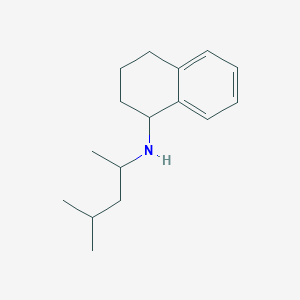


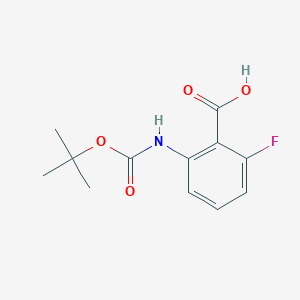
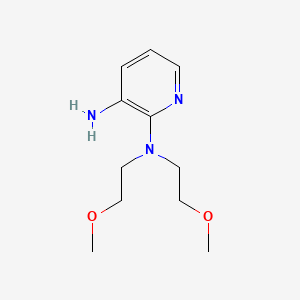
![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)
